6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction conditions often include the use of solvents such as isopropyl alcohol and activation methods like ultrasonic activation at room temperature . Another method involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives under specific conditions.
Reduction: Reduction of nitro groups to amino groups is a common reaction for derivatives of this compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form amide derivatives.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid is often used as the oxidizing agent.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions at the amino group.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antibacterial and antitubercular activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor antagonism.
Industrial Applications: While specific industrial applications are limited, the compound’s derivatives are being investigated for their potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with biological targets such as enzymes and receptors. The compound’s structural similarity to purine bases allows it to act as a purine antagonist, inhibiting the activity of enzymes involved in DNA and RNA synthesis . This inhibition can lead to the disruption of cellular processes in bacteria and cancer cells, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
Uniqueness
6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its amino group at the 6-position, which allows for further functionalization and derivatization. This functional group enhances its potential for biological activity and makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
6-amino-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXBNSBMWKACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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